

The GPR119 Agonist GSK2263167 (GSK1292263): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	GSK2263167	
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This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **GSK2263167**, correctly identified as GSK1292263 (also known as GSK263). This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus due to its role in glucose homeostasis. This document summarizes key data from clinical studies, details the experimental methodologies employed, and visualizes the underlying biological pathways.

Pharmacokinetics

GSK1292263 has been evaluated in clinical trials involving subjects with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents like metformin and sitagliptin. The pharmacokinetic profile of GSK1292263 is characterized by good oral absorption, with its bioavailability significantly influenced by food.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of GSK1292263 (referred to as GSK263 in the source) following single and multiple oral dose administrations in subjects with type 2 diabetes.



Table 1: Single-Dose Pharmacokinetic Parameters of GSK1292263[1]

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC(0-t) (ng*hr/mL)	t1/2 (hr)
25	104 ± 46	4.0 (2.0-6.0)	1310 ± 496	13.0 ± 3.4
100	340 ± 142	4.0 (2.0-6.0)	5280 ± 1920	14.2 ± 3.1
300	1140 ± 449	4.0 (2.0-8.0)	20400 ± 7600	15.6 ± 3.5
800	2960 ± 1030	4.0 (2.0-8.0)	64300 ± 21100	17.8 ± 4.1

Data are presented as mean \pm standard deviation, except for Tmax which is median (range). AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last quantifiable concentration. $\pm 1/2$ is the terminal elimination half-life.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of GSK1292263[1]

Dose Regimen	Cmax (ng/mL)	Tmax (hr)	AUC(0-τ) (ng*hr/mL)
50 mg BID	309 ± 117	3.0 (1.0-4.0)	1980 ± 717
150 mg BID	903 ± 331	3.0 (1.0-4.0)	6580 ± 2230
300 mg BID	1720 ± 640	3.0 (1.0-4.0)	13800 ± 4900
600 mg QD	2300 ± 810	4.0 (2.0-6.0)	25000 ± 8420

Data are presented as mean \pm standard deviation, except for Tmax which is median (range). AUC(0- τ) is the area under the plasma concentration-time curve over the dosing interval. BID = twice daily; QD = once daily.

Studies have shown that food intake increases the oral bioavailability of GSK1292263 by approximately four-fold and delays the time to maximum plasma concentration (Tmax) from about 2 hours to 5 hours post-dose.[1] Consequently, to maximize plasma concentrations, repeated doses in clinical studies were administered immediately after a meal.[1] The terminal elimination half-life ranges from approximately 13 to 18 hours, and the plasma concentrations



reach a steady state within about 4 days of repeated dosing.[1] Notably, no significant pharmacokinetic interactions were observed when GSK1292263 was co-administered with sitagliptin or metformin.[1]

Pharmacodynamics

The primary pharmacodynamic effect of GSK1292263 is the stimulation of gut hormone secretion through the activation of GPR119. This leads to a significant increase in circulating levels of Peptide Tyrosine-Tyrosine (PYY), with more modest effects on Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Peptide (GIP).

Data Presentation: Pharmacodynamic Effects on Gut Hormones

The table below illustrates the percent change from baseline in the weighted mean area under the curve (WM-AUC) for total PYY, total GLP-1, and total GIP after 13 or 14 days of treatment with GSK1292263.

Table 3: Percent Change from Baseline in Gut Hormone Levels (WM-AUC(0-24h))[1]

Treatment	Total PYY (%)	Total GLP-1 (%)	Total GIP (%)
Placebo	-5 (-14 to 5)	-1 (-9 to 8)	-3 (-11 to 6)
50 mg BID GSK263	25 (13 to 38)	4 (-6 to 15)	1 (-9 to 12)
150 mg BID GSK263	26 (14 to 39)	5 (-5 to 16)	3 (-7 to 14)
300 mg BID GSK263	24 (12 to 37)	3 (-7 to 14)	0 (-10 to 11)
600 mg QD GSK263	16 (4 to 29)	2 (-8 to 13)	-1 (-11 to 10)

Data are presented as the mean percent change with the 95% confidence interval in parentheses.

The most profound pharmacodynamic response observed after repeated doses of GSK1292263 was a robust increase in the 24-hour profiles of total PYY.[1] Peak postprandial PYY levels reached approximately 50 pM with GSK1292263 alone and were further augmented



to 70-100 pM when co-administered with metformin.[1] In contrast, the effects on total and active GLP-1 and GIP levels were not significant.[1]

Experimental Protocols

The data presented in this guide were primarily derived from two randomized, placebocontrolled clinical studies in subjects with type 2 diabetes. The methodologies for the key experiments are detailed below.

Pharmacokinetic Analysis

Objective: To determine the plasma concentration-time profiles and calculate the pharmacokinetic parameters of GSK1292263.

Methodology:

- Sample Collection: Venous blood samples were collected into appropriate anticoagulant tubes at pre-defined time points before and after the administration of GSK1292263.
- Plasma Preparation: The collected blood samples were centrifuged to separate the plasma,
 which was then stored frozen until analysis.
- Bioanalysis: Plasma concentrations of GSK1292263 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This typically involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection of the analyte and an internal standard.
- Data Analysis: The plasma concentration-time data were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

Pharmacodynamic Assessments: Gut Hormone Measurement

Objective: To measure the circulating levels of total PYY, total and active GLP-1, and total GIP.

Methodology:



- Sample Collection: Blood samples for gut hormone analysis were collected in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active GLP-1.
- Plasma Preparation: Samples were immediately placed on ice and centrifuged at a low temperature to separate the plasma. The plasma was then stored frozen.
- Immunoassays: Plasma concentrations of the gut hormones were measured using specific and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). These assays typically involve the binding of the target hormone to a specific antibody, followed by the detection of this binding event using a labeled secondary antibody or tracer.
- Data Analysis: The hormone concentration data were used to calculate the weighted mean area under the curve (WM-AUC) over a 24-hour period to assess the overall exposure to each hormone.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of GSK1292263 on glucose metabolism and insulin secretion in response to a glucose challenge.

Methodology:

- Patient Preparation: Subjects fasted overnight for at least 8 hours before the test.
- Baseline Sampling: A baseline blood sample was collected to measure fasting glucose and insulin levels.
- Glucose Administration: A standard oral dose of 75g of glucose dissolved in water was administered to the subjects.
- Post-Dose Sampling: Blood samples were collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure plasma glucose and insulin concentrations.
- Data Analysis: The glucose and insulin concentration-time data were used to calculate parameters such as the incremental area under the curve (iAUC) for glucose and insulin.



Visualizations GPR119 Signaling Pathway

The following diagram illustrates the mechanism of action of GSK1292263 as a GPR119 agonist in both pancreatic β -cells and intestinal L-cells.



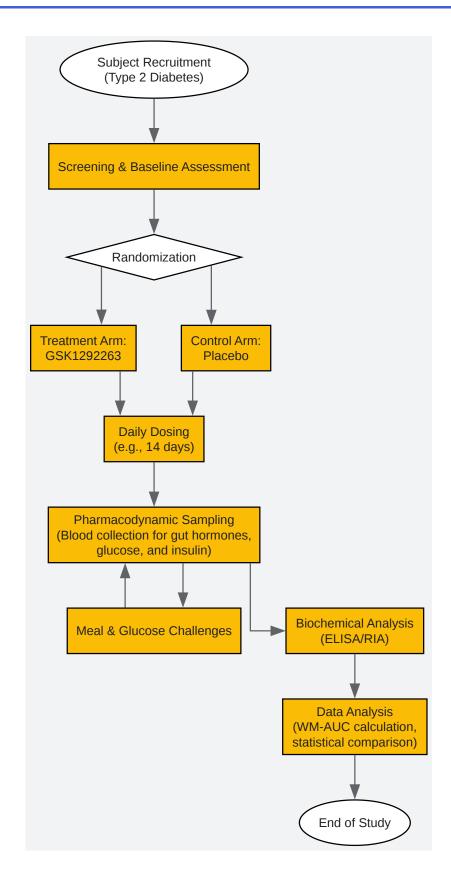
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Caption: GPR119 agonist signaling in intestinal and pancreatic cells.

Experimental Workflow for Pharmacodynamic Assessment

The diagram below outlines the general workflow for assessing the pharmacodynamic effects of GSK1292263 in a clinical trial setting.





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Caption: Workflow for a pharmacodynamic clinical study of GSK1292263.



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References

- 1. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
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